![molecular formula C13H12N4O2 B12622147 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-98-9](/img/structure/B12622147.png)
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl 3-furoate in the presence of a base can lead to the formation of the desired pyridopyrimidine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis .
Analyse Chemischer Reaktionen
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridopyrimidine ring are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that also targets protein kinases.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Piritrexim: An inhibitor of dihydrofolate reductase with antitumor effects.
These compounds share a similar pyridopyrimidine core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Eigenschaften
CAS-Nummer |
917759-98-9 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
4-ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17) |
InChI-Schlüssel |
WLEMIONADPHKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
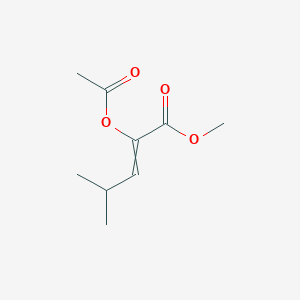
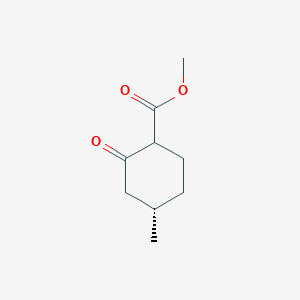
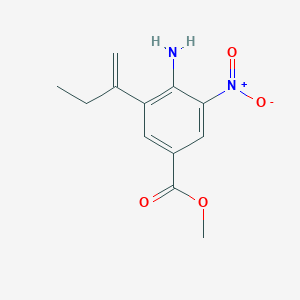
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
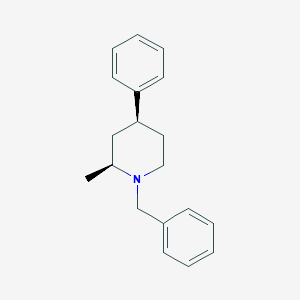

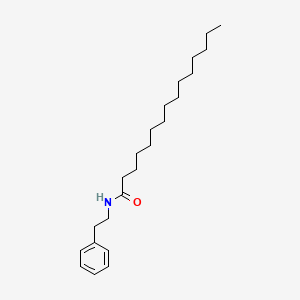
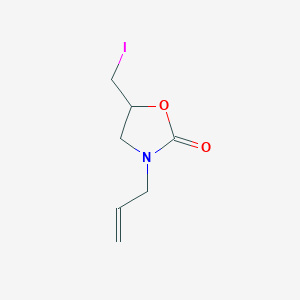

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
